

An In-depth Technical Guide to the Molecular Structure of Ethyl 1-Naphthaleneacetate

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Compound of Interest

Compound Name: Ethyl 1-naphthaleneacetate

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Introduction

Ethyl 1-naphthaleneacetate is an organic compound that belongs to the family of naphthalenes and is an ester derivative of 1-naphthaleneacetic acid (NAA), a synthetic auxin plant hormone.^{[1][2]} Its structure, characterized by a naphthalene ring linked to an ethyl ester group, underpins its biological activity and chemical reactivity. This guide provides a comprehensive overview of the molecular structure of **Ethyl 1-naphthaleneacetate**, including its key identifiers, structural data, spectroscopic profile, and a detailed synthesis protocol. This information is critical for researchers in medicinal chemistry, agrochemicals, and materials science who utilize this compound in their work.

Molecular Structure and Identification

Ethyl 1-naphthaleneacetate consists of a naphthalene bicyclic aromatic system where an ethyl acetate group is attached to the C1 position of the naphthalene ring.^[1]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl 2-(naphthalen-1-yl)acetate[2]
CAS Number	2122-70-5[3]
Molecular Formula	C ₁₄ H ₁₄ O ₂ [3]
Molecular Weight	214.26 g/mol [3]
SMILES String	CCOC(=O)CC1=CC=CC2=CC=CC=C21[3]
InChI Key	XIDPSKQLXKCVQN-UHFFFAOYSA-N[3]

Structural Data: Bond Lengths and Angles

Precise experimental determination of bond lengths and angles through X-ray crystallography for **Ethyl 1-naphthaleneacetate** is not readily available in the public domain. However, computational chemistry methods, such as Density Functional Theory (DFT), provide reliable estimations of these parameters through geometry optimization. The following table presents theoretical values for key bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional conformation.

Table 2: Predicted Bond Lengths and Angles

Bond/Angle	Predicted Value
Naphthalene Ring	
C-C (aromatic)	~1.36 - 1.42 Å
C-H (aromatic)	~1.08 Å
Ethyl Acetate Moiety	
C=O	~1.21 Å
C-O (ester)	~1.36 Å
O-C (ethyl)	~1.45 Å
C-C (ethyl)	~1.52 Å
C α -C (naphthalene)	~1.51 Å
C-H (methylene)	~1.09 Å
C-H (methyl)	~1.09 Å
Key Bond Angles	
O=C-O	~123°
C-O-C (ester)	~117°
C(naphthalene)-C α -C(=O)	~112°

Note: These values are estimations based on standard bond lengths and angles for similar functional groups and may vary slightly based on the computational method and basis set used.

Spectroscopic Profile

The structural features of **Ethyl 1-naphthaleneacetate** can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.85 - 7.95	m	1H	Aromatic H
7.65 - 7.75	m	1H	Aromatic H
7.40 - 7.55	m	5H	Aromatic H
4.15	q	2H	-O-CH ₂ -CH ₃
3.85	s	2H	Naphthalene-CH ₂ -C=O
1.25	t	3H	-O-CH ₂ -CH ₃

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
171.5	C=O (ester)
134.0	Aromatic C (quaternary)
132.5	Aromatic C (quaternary)
128.8	Aromatic CH
128.5	Aromatic CH
127.8	Aromatic CH
127.3	Aromatic CH
126.0	Aromatic CH
125.5	Aromatic CH
123.8	Aromatic CH
60.8	-O-CH ₂ -CH ₃
41.5	Naphthalene-CH ₂ -C=O
14.2	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3070	Medium	Aromatic C-H stretch
2980 - 2900	Medium	Aliphatic C-H stretch
1735	Strong	C=O stretch (ester)[4]
1590, 1510, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
1250 - 1180	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 6: Major Fragments in Mass Spectrum

m/z	Proposed Fragment
214	[M] ⁺ (Molecular Ion)
169	[M - OCH ₂ CH ₃] ⁺
141	[Naphthalene-CH ₂] ⁺
115	[Naphthalene] ⁺

Experimental Protocols

Synthesis of Ethyl 1-Naphthaleneacetate via Fischer Esterification

The most common method for synthesizing **Ethyl 1-naphthaleneacetate** is the Fischer esterification of 1-naphthaleneacetic acid with ethanol in the presence of an acid catalyst.[2]

Materials:

- 1-Naphthaleneacetic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-naphthaleneacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.

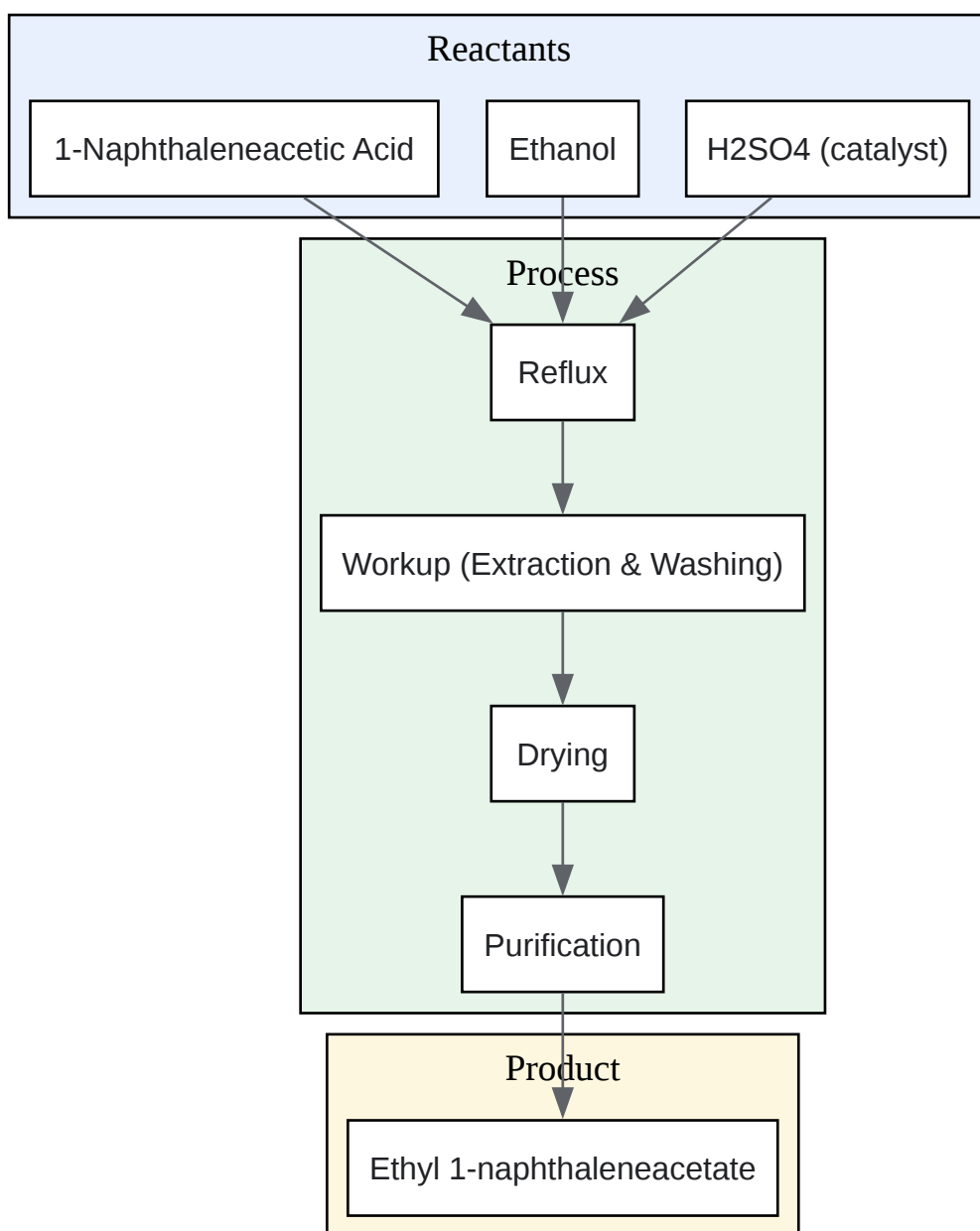
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 1-naphthaleneacetate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Molecular Structure of Ethyl 1-naphthaleneacetate

Caption: 2D structure of **Ethyl 1-naphthaleneacetate**.

Synthesis Workflow: Fischer Esterification



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Caption: Workflow for Fischer esterification synthesis.

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